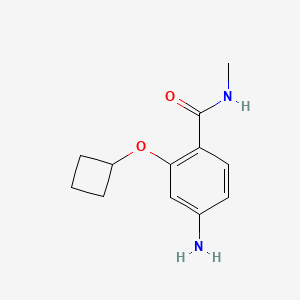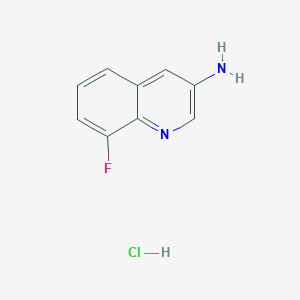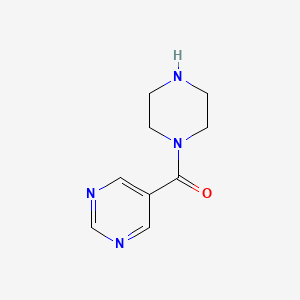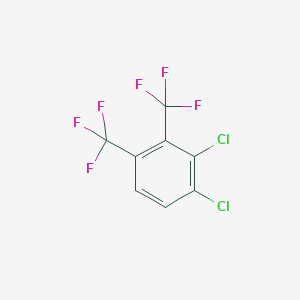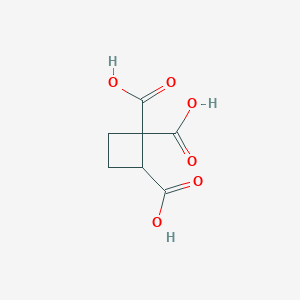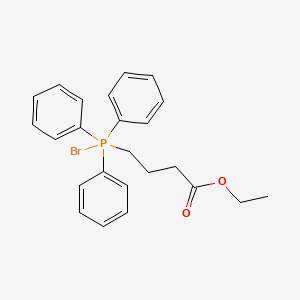
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C11H5F17O3 and a molecular weight of 508.13 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products Formed
- Hexafluorobutyl Alcohol
- Perfluorohexyl Alcohol
Applications De Recherche Scientifique
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in the synthesis of fluorinated polymers and other fluorinated compounds.
- Biology : Employed in the development of fluorinated surfactants and emulsifiers for biological applications.
- Medicine : Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
- Industry : Utilized in the production of high-performance coatings and lubricants due to its resistance to chemical and thermal degradation .
Mécanisme D'action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. In drug delivery systems, it can enhance the solubility and stability of hydrophobic drugs, improving their bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
Uniqueness
2,2,3,4,4,4-Hexafluorobutyl 1H,1H-perfluorohexyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This functional group allows for specific interactions and reactions that are not possible with other similar fluorinated compounds .
Propriétés
Formule moléculaire |
C11H5F17O3 |
|---|---|
Poids moléculaire |
508.13 g/mol |
Nom IUPAC |
2,2,3,4,4,4-hexafluorobutyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H5F17O3/c12-3(7(17,18)19)5(13,14)1-30-4(29)31-2-6(15,16)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 |
Clé InChI |
SPMDLAFZJMTQSH-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)

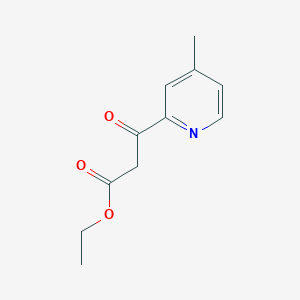
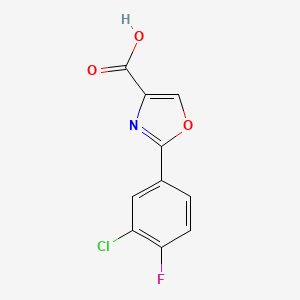
![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)

![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
